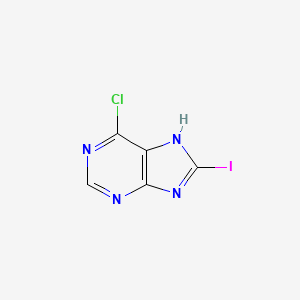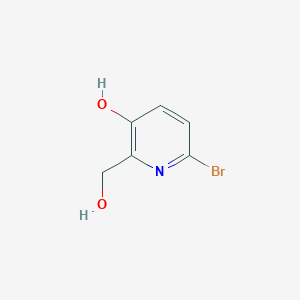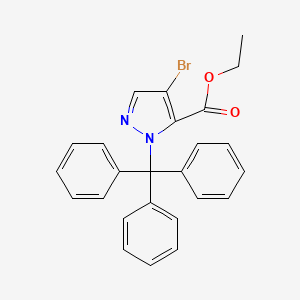![molecular formula C13H8BrNO B13661831 7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)
7-Bromo-3-phenylbenzo[c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-phenylbenzo[c]isoxazole typically involves the thermocyclization of 2-azidobenzophenones. One common method includes the reaction of 2-azidobenzophenone with bromine in the presence of a suitable solvent, followed by cyclization to form the isoxazole ring . The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as iron(II) bromide can be used to improve the reaction yield and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: Isoxazoles are known to participate in (3 + 2) cycloaddition reactions with alkynes and nitrile oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isoxazoles with various functional groups.
- Oxidized or reduced derivatives of the parent compound.
Applications De Recherche Scientifique
7-Bromo-3-phenylbenzo[c]isoxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-Phenylbenzo[c]isoxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Amino-3-phenylbenzo[c]isoxazole: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.
Uniqueness: 7-Bromo-3-phenylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which can be a site for further functionalization. This makes it a versatile intermediate in organic synthesis and drug design.
Propriétés
Formule moléculaire |
C13H8BrNO |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
7-bromo-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-11-8-4-7-10-12(11)15-16-13(10)9-5-2-1-3-6-9/h1-8H |
Clé InChI |
JVRMVQPNSZEGGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=NO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)

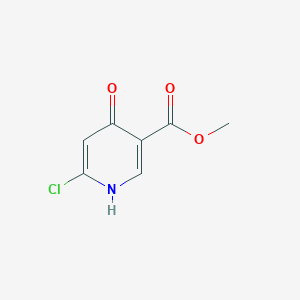
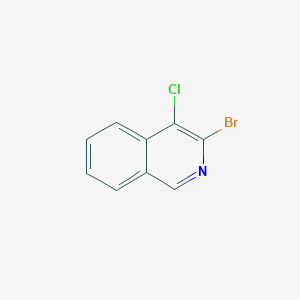
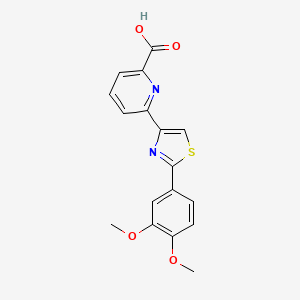


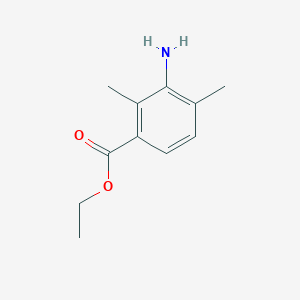
![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)

![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
